The 1,8-Diazaspiro[4.5]decane Scaffold: A Privileged Framework for Novel Therapeutics
The 1,8-Diazaspiro[4.5]decane Scaffold: A Privileged Framework for Novel Therapeutics
An In-Depth Technical Guide for Drug Discovery Professionals
The quest for novel chemical entities with enhanced therapeutic profiles is a perpetual driver in medicinal chemistry. Within this landscape, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, which can impart favorable properties such as improved target specificity, metabolic stability, and novel intellectual property. Among these, the 1,8-diazaspiro[4.5]decane core has emerged as a particularly fruitful framework for the development of a diverse array of potent and selective modulators of challenging biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,8-diazaspiro[4.5]decane derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The Allure of the Spirocyclic Core: A Structural Advantage
The defining feature of the 1,8-diazaspiro[4.5]decane scaffold is the spirocyclic junction, where a pyrrolidine and a piperidine ring share a single carbon atom. This arrangement confers a rigid, non-planar geometry that allows for precise spatial orientation of substituents, enabling tailored interactions with the complex topographies of biological targets. This structural rigidity often translates into higher binding affinities and selectivities compared to more flexible acyclic or simple heterocyclic analogues. Furthermore, the presence of two nitrogen atoms at positions 1 and 8 provides versatile handles for chemical modification, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).
Synthetic Strategies: Constructing the 1,8-Diazaspiro[4.5]decane Core
The construction of the 1,8-diazaspiro[4.5]decane ring system can be accomplished through various synthetic routes, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis.
Key Synthetic Approaches:
-
Michael Addition and Cyclization: A common and effective strategy involves the Michael addition of a suitable nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by an intramolecular cyclization. This approach has been successfully employed in the synthesis of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, which are close analogues and serve as M1 muscarinic agonists.[1]
-
Domino Reactions: One-step domino reactions have been developed for the efficient synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. These reactions, often catalyzed by transition metals like palladium, allow for the formation of multiple carbon-carbon bonds in a single operation, leading to a rapid increase in molecular complexity.
-
Bromine-Mediated Cyclization: A novel approach for the synthesis of the 1,8-diazaspiro[4.5]decane scaffold involves a bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate under acidic conditions. This method highlights the creative and sometimes unconventional strategies employed to access this valuable scaffold.
-
Strecker Reaction and Cyclization: The synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-diones, another important class of derivatives, can be achieved through a multi-step sequence starting with a Strecker reaction to form an α-amino nitrile, followed by reaction with potassium cyanate and subsequent cyclization.[2]
Therapeutic Potential: A Scaffold for Diverse Pathologies
The versatility of the 1,8-diazaspiro[4.5]decane scaffold is underscored by its successful application in a wide range of therapeutic areas, from neurodegenerative diseases to inflammatory disorders and beyond.
Neurodegenerative Diseases: Targeting M1 Muscarinic Acetylcholine Receptors
The M1 muscarinic acetylcholine receptor (M1-mAChR) is a G-protein coupled receptor (GPCR) highly expressed in the brain, particularly in regions crucial for learning and memory. Its activation is a promising therapeutic strategy for Alzheimer's disease and other cognitive disorders. Derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been identified as potent M1 muscarinic agonists.[1] For instance, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one has demonstrated high affinity for both M1 and M2 receptors and has shown antiamnesic activity in preclinical models.[1]
Caption: Agonist binding to the M1-mAChR activates the Gq/11 signaling cascade.
Inflammatory Diseases and Cancer: Inhibition of RIPK1 and TYK2/JAK1
The 1,8-diazaspiro[4.5]decane scaffold has also proven to be a valuable starting point for the development of potent kinase inhibitors for the treatment of inflammatory diseases and cancer.
Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death that plays a significant role in various inflammatory conditions. Novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors. One such compound exhibited a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and demonstrated a significant anti-necroptotic effect in cellular models.
Caption: Inhibition of RIPK1 kinase activity blocks the formation of the necrosome complex.
Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) are key components of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual TYK2/JAK1 inhibitors. One particularly promising compound demonstrated excellent potency against TYK2 and JAK1 with IC50 values of 6 and 37 nM, respectively, and exhibited significant anti-inflammatory efficacy in a preclinical model of ulcerative colitis.
Caption: Dual inhibition of TYK2 and JAK1 blocks cytokine-mediated pro-inflammatory gene expression.
Other Therapeutic Applications
The therapeutic potential of the 1,8-diazaspiro[4.5]decane scaffold extends to other areas of unmet medical need:
-
Cystinuria: A derivative, 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane), has been identified as a potent inhibitor of l-cystine crystallization.[3][4][5] This compound was found to be significantly more potent than l-cystine dimethyl ester and demonstrated good oral bioavailability and in vivo efficacy in a mouse model of cystinuria, a rare genetic disorder characterized by the formation of kidney stones.[4][5]
-
Pain Management: Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel, selective agonists for the delta-opioid receptor (DOR).[6][7] The most potent of these compounds showed anti-allodynic efficacy in a mouse model of inflammatory pain, suggesting a potential new avenue for the development of non-addictive analgesics.[6]
-
Anticancer Activity: Beyond kinase inhibition, other derivatives have shown direct antiproliferative effects. For example, novel 1-thia-4-azaspiro[4.5]decane derivatives have demonstrated moderate to high inhibition of cancer cell lines. Additionally, a series of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have been synthesized and shown to have potent anticancer activities, with one derivative exhibiting IC50 values in the nanomolar range against several cancer cell lines.[8]
Quantitative Data Summary
The following tables summarize the biological activities of representative 1,8-diazaspiro[4.5]decane and related derivatives against various targets.
Table 1: RIPK1 and TYK2/JAK1 Kinase Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Cell-Based Assay | Reference |
| Compound 41 | RIPK1 | 92 | Anti-necroptotic effect in U937 cells | [9] |
| Compound 48 | TYK2 | 6 | Potent anti-inflammatory efficacy in a mouse model of ulcerative colitis | |
| JAK1 | 37 |
Table 2: M1 Muscarinic Receptor Binding Affinity
| Compound ID | Receptor | Ki (nM) | In Vivo Activity | Reference |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | M1 | High Affinity | Antiamnesic activity (0.1 mg/kg, s.c.) | [1] |
| M2 | High Affinity | [1] |
Experimental Protocols
To facilitate further research and development in this area, detailed protocols for key assays are provided below.
Experimental Protocol: RIPK1 Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent kinase assay to measure the activity of RIPK1 and the inhibitory effect of test compounds.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 10 mM MnCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Compound Plating: Add 1 µL of test compound dilutions or 5% DMSO (for control wells) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of diluted RIPK1 enzyme in kinase reaction buffer to each well.
-
Substrate/ATP Addition: Add 2 µL of a mixture of MBP substrate and ATP in kinase reaction buffer to initiate the reaction. The final ATP concentration should be at or near the Km for RIPK1.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized to be within the linear range of the reaction.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter dose-response curve.[10]
Experimental Protocol: M1 Muscarinic Receptor Binding Assay (Radioligand Competition)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the M1 muscarinic receptor.
Materials:
-
Cell membranes expressing human M1-mAChR
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Non-specific binding ligand: Atropine (1 µM)
-
Assay buffer (e.g., PBS with calcium and magnesium)
-
Test compounds (dissolved in DMSO)
-
GF/C filter plates
-
Scintillation cocktail and counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-NMS (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Atropine, [³H]-NMS, and cell membranes.
-
Competition: Test compound dilution, [³H]-NMS, and cell membranes.
-
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a vacuum manifold to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., Tris-HCl).
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the competition data to a one-site binding model. Calculate the Ki value using the Cheng-Prusoff equation.[9][11]
Conclusion: A Scaffold with a Bright Future
The 1,8-diazaspiro[4.5]decane scaffold has firmly established itself as a privileged structure in modern drug discovery. Its unique three-dimensional architecture provides a robust platform for the design of potent and selective modulators of a wide range of biological targets. The successful development of derivatives targeting M1 muscarinic receptors, RIPK1 and TYK2/JAK1 kinases, the delta-opioid receptor, and even l-cystine crystallization highlights the remarkable versatility of this chemical framework. As our understanding of the structural requirements for interacting with complex biological targets continues to evolve, the 1,8-diazaspiro[4.5]decane scaffold is poised to remain a cornerstone of innovative therapeutic design for years to come.
References
-
Hu, L., Albanyan, H., Yang, J., Wang, Y., Yang, M., Tan, X., Zhong, X., & D. Michael. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters, 15(7). [Link]
-
Hu, L., Albanyan, H., Yang, J., Wang, Y., Yang, M., Tan, X., Zhong, X., & D. Michael. (2024). 8-L-cystinyl bis(1,8-diazaspiro[4.5]decane) as an orally bioavailable L-cystine crystallization inhibitor for cystinuria. Rutgers University. [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Receptor Interacting Serine Threonine Kinase 1 (RIPK1). [Link]
-
Hu, L., Albanyan, H., Yang, J., Wang, Y., Yang, M., Tan, X., Zhong,X., & D. Michael. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. [Link]
-
BPS Bioscience. (n.d.). TYK2 (Tyrosine Kinase 2) Assay Kit. [Link]
-
Majumdar, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]
-
Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. [Link]
-
Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. [Link]
-
BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ TYK2 Kinase Assay Kit. [Link]
-
BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit. [Link]
-
Hu, L., et al. (2024). 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria. ResearchGate. [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(10), 1667-1676. [Link]
-
Valant, C., et al. (2014). Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. Molecular Pharmacology, 85(4), 557-567. [Link]
-
Krafft, E. A., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]
-
Vaz, A. D., et al. (2020). Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences. ACS Omega, 5(23), 14097-14106. [Link]
-
Bíró, A., et al. (2002). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Life Sciences, 70(25), 2969-2977. [Link]
-
Majumdar, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Papakyriakou, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
-
Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]
-
Moffett, R. B. (1957). Antispasmodics. IX. 1-Azaspiro[4.5]decane and Derivatives. Journal of the American Chemical Society, 79(11), 2829-2832. [Link]
-
Li, H., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5468. [Link]
-
Franca, P., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]
-
Di Rein, O., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore (mPTP) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
Sources
- 1. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.libraries.rutgers.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assay in Summary_ki [w.bindingdb.org]
- 10. promega.com [promega.com]
- 11. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
